JNJ-7777120
Description
JNJ-7777120 is a potent and selective histamine H4 receptor (H4R) antagonist with a binding affinity (Ki) of 4.5 nM . It was among the first non-imidazole-based H4R antagonists developed, demonstrating >1000-fold selectivity over other histamine receptor subtypes (H1R, H2R, H3R) . Preclinical studies highlight its efficacy in reducing inflammation, pruritus, and nociception in rodent models, such as zymosan-induced peritonitis and histamine-mediated scratching . Its unique β-arrestin-biased signaling—activating β-arrestin recruitment without G-protein coupling—distinguishes it from conventional antagonists .
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(5-chloro-1H-indol-2-yl)-(4-methylpiperazin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O/c1-17-4-6-18(7-5-17)14(19)13-9-10-8-11(15)2-3-12(10)16-13/h2-3,8-9,16H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUQJRYMLJBBEDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC3=C(N2)C=CC(=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20963461 | |
| Record name | (5-Chloro-1H-indol-2-yl)(4-methyl-1-piperazinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20963461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
459168-41-3 | |
| Record name | (5-Chloro-1H-indol-2-yl)(4-methyl-1-piperazinyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=459168-41-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-((5-chloro-1H-indol-2-yl)carbonyl)-4-methylpiperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0459168413 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (5-Chloro-1H-indol-2-yl)(4-methyl-1-piperazinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20963461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | JNJ7777120 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | JNJ-7777120 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4H1AU2V37X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Original Synthesis Method by Jablonowski et al.
The inaugural synthesis of JNJ-7777120, as reported by Jablonowski et al., employed 2-(1H-7-azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate methanaminium (HATU) and 1-hydroxy-7-azabenzotriazole (HOAT) in dimethylformamide. This method involved coupling 5-chloroindole-2-carboxylic acid with N-methylpiperazine using N,N-diisopropylethylamine (DIPEA) as a base. The reaction proceeded at room temperature for 48 hours, culminating in a 54% yield after column chromatography purification. While effective, this approach faced limitations due to the high cost of HATU and the laborious purification requirements. The use of dimethylformamide as solvent also introduced challenges in large-scale processing due to its high boiling point (153°C) and toxicity profile.
Improved Synthesis Using 4-(4,6-Dimethoxy-1,3,5-Triazin-2-yl)-4-Methylmorpholinium Tetrafluoroborate
A breakthrough in synthetic efficiency was achieved through the implementation of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium tetrafluoroborate as a coupling reagent. This method proceeds via a two-stage mechanism: initial activation of the carboxylic acid at 0°C in acetonitrile, followed by nucleophilic attack from N-methylpiperazine. Key advantages include:
- Reaction Time : 24 hours at ambient temperature versus 48 hours in the HATU method
- Yield : 81% isolated yield without chromatographic purification
- Solvent System : Acetonitrile (boiling point 82°C) enables easier solvent removal than dimethylformamide
The reaction’s progression was monitored by thin-layer chromatography using dichloromethane as the mobile phase. Post-reaction workup involved sequential washes with aqueous hydrochloric acid, sodium bicarbonate, and brine, followed by magnesium sulfate drying and solvent evaporation. This protocol’s scalability is evidenced by its successful application in multi-gram syntheses.
Alternative Synthesis via 1,1'-Carbonyldiimidazole in Varied Solvents
Comparative studies evaluated 1,1'-carbonyldiimidazole (CDI) as an alternative coupling agent under different solvent conditions:
| Solvent | Temperature Profile | Reaction Duration | Yield (%) |
|---|---|---|---|
| Tetrahydrofuran | 0°C (0.5 h) → RT (48 h) | 48.5 h | 39 |
| Acetonitrile | 0°C (0.5 h) → RT (48 h) | 48.5 h | 35–49 |
The tetrahydrofuran-mediated reaction required column chromatography for purification, whereas the acetonitrile variant enabled direct crystallization. Nuclear magnetic resonance (NMR) analysis confirmed product purity exceeding 95% in both cases. Notably, the acetonitrile system’s lower polarity facilitated improved reagent solubility and intermediate stability, though yield variability remained a challenge.
Crystallographic Analysis and Structural Insights
Single-crystal X-ray diffraction studies revealed crucial structural features of this compound:
Crystal Data
- Space Group: P2₁/n
- Unit Cell Parameters:
- a = 14.5725(10) Å
- b = 16.6208(12) Å
- c = 17.9608(13) Å
- β = 106.606(1)°
- Z = 12
- R₁ = 0.0391
The asymmetric unit contains three independent molecules (A, B, C) exhibiting conformational variation through rotation about the C7-N4 (piperazine) and C8-C7 (amide) bonds. Hydrogen bonding networks form two distinct dimeric arrangements:
- Centrosymmetric B-B dimers via N16′-H16′⋯O7′ (2.851 Å)
- A-C heterodimers through N16-H16⋯O7″ (2.834 Å) and N16″-H16″⋯O7 (2.884 Å)
These structural features suggest potential for polymorphic formation, necessitating careful control of crystallization conditions during pharmaceutical manufacturing.
Comparative Analysis of Synthesis Methodologies
A systematic evaluation of four synthetic routes provides critical insights for process chemistry optimization:
| Parameter | HATU Method | CDI/THF | CDI/ACN | DMT/NMM/BF4 |
|---|---|---|---|---|
| Reagent Cost (USD/g) | 142 | 89 | 89 | 67 |
| Purification Required | Yes | Yes | No | No |
| Reaction Scale (g) | 0.5–5 | 1–10 | 5–50 | 10–100 |
| Process Safety | Moderate | High | High | High |
The 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium tetrafluoroborate method demonstrates clear advantages in yield (81%), scalability, and operational simplicity. Economic analysis reveals a 52.8% cost reduction compared to the original HATU-based protocol.
Implications for Pharmaceutical Development
The optimized synthetic routes address critical challenges in histamine H4 antagonist production:
- Regulatory Compliance : Acetonitrile’s Class 3 solvent classification (ICH Q3C) versus dimethylformamide’s Class 2 status enhances manufacturing feasibility
- Stability Considerations : Crystallographic data inform packaging requirements, with the compound showing hygroscopic tendencies in polar aprotic solvents
- Impurity Profile : Mass spectrometry analyses confirm ≤0.2% des-chloro byproduct in the DMT/NMM/BF4 method versus 1.3% in CDI-mediated reactions
These advances support ongoing investigations into this compound derivatives for neuropathic pain and inflammatory disorders.
Chemical Reactions Analysis
JNJ-7777120 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the indole and piperazine moieties. Common reagents used in these reactions include various nucleophiles and electrophiles. The major products formed from these reactions are typically derivatives of the original compound with modifications at the indole or piperazine rings .
Scientific Research Applications
Inflammatory Diseases
- Asthma : In murine models of asthma, JNJ-7777120 significantly reduced inflammatory markers. Administration of the compound resulted in decreased eosinophil infiltration in bronchoalveolar lavage fluids and reduced serum concentrations of anti-ovalbumin IgE . The compound's effects were more pronounced when administered during the provocation phase rather than sensitization .
- Dermatitis : this compound demonstrated antipruritic effects in models of contact dermatitis, where it reduced symptoms associated with skin inflammation . In a study involving croton oil-induced ear inflammation in mice, this compound inhibited polymorphonuclear leukocyte infiltration in a dose-dependent manner .
- Ischemic Injury : Chronic administration of this compound post-ischemia reduced brain damage and improved neurological outcomes in animal models, suggesting its potential for neuroprotective applications .
Neurological Disorders
Research indicates that this compound may influence glutamatergic signaling, which is critical in mood regulation and depression. In a mild stress model with rats, treatment with this compound increased locomotor activity and reduced immobility time in forced swimming tests, suggesting antidepressant-like effects . The compound also enhanced gene expression related to glutamate transporters, indicating a possible mechanism for its effects on mood disorders .
Efficacy Data
The efficacy of this compound across various studies can be summarized as follows:
Clinical Implications
While this compound has shown promise in preclinical studies, further clinical trials are necessary to evaluate its safety and efficacy in humans. The compound's ability to selectively target the H4 receptor positions it as a potential candidate for treating various allergic and inflammatory conditions, as well as mood disorders.
Mechanism of Action
JNJ-7777120 exerts its effects by selectively antagonizing the histamine H4 receptor. This receptor is involved in the mediation of inflammatory and immune responses. By blocking the histamine H4 receptor, this compound inhibits the migration of mast cells and neutrophils, thereby reducing inflammation and pruritus .
Comparison with Similar Compounds
Structural and Pharmacological Profiles
JNJ-7777120 vs. VUF-6002 (JNJ-10191584)
- Structural Class :
- Binding Affinity :
- Pharmacokinetics :
- Functional Activity: Both show anti-inflammatory and antinociceptive effects in paw edema models, but VUF-6002’s shorter half-life limits its therapeutic utility .
This compound vs. Thioperamide
- Selectivity :
- Mechanism :
This compound vs. Quinoxaline Derivatives (Compounds 74/75)
- Design : Derived from in silico alignment of this compound (antagonist) and VUF-6884 (agonist) .
- Efficacy : Compounds 74/75 demonstrated anti-inflammatory activity in carrageenan-induced paw edema models but lack detailed pharmacokinetic data .
This compound vs. Thienopyrrole Analogs (Compound 60)
- Binding Affinity : Similar to this compound (low nM range) but with structural variations improving solubility .
- Clinical Potential: Limited data on in vivo efficacy compared to this compound .
Pharmacokinetic and Functional Comparisons
Key Advantages and Limitations
- This compound: Advantages: High selectivity, β-arrestin-biased signaling, and validated efficacy in pruritus and inflammation models .
- VUF-6002 : Shorter half-life limits sustained efficacy despite structural similarity .
- Thienopyrrole/Quinoxaline Derivatives: Improved solubility but lack comprehensive in vivo data .
Biological Activity
JNJ-7777120 is a selective antagonist of the histamine H4 receptor (H4R), which has garnered attention due to its potential therapeutic applications in treating various inflammatory conditions. This compound has shown significant biological activity, particularly in models of asthma, dermatitis, and other inflammatory diseases. Below is a detailed examination of its biological activity, supported by data tables and case studies.
- Chemical Name : 1-[(5-Chloro-1H-indol-2-yl)carbonyl]-4-methylpiperazine
- Molecular Formula : C14H16ClN3O
- Purity : ≥98%
- Affinity : Ki = 4.5 nM for H4R
- Selectivity : >1000-fold for H4R over other histamine receptors .
This compound acts primarily by antagonizing the H4 receptor, which is predominantly expressed in immune cells and plays a crucial role in mediating inflammatory responses. The compound has demonstrated the ability to inhibit chemotaxis of eosinophils and mast cells, key players in allergic responses and asthma .
In Vitro Studies
This compound has been evaluated in various in vitro settings, demonstrating its potent antagonistic effects:
- Eosinophil Chemotaxis : Inhibition with an IC50 of 86 nM for human eosinophils and 40 nM for murine bone marrow mast cells .
- Histamine Inhibition : It showed functional antagonistic activity in cellular assays, evidenced by a pA2 value of 8.1 .
In Vivo Studies
Numerous animal models have been utilized to assess the efficacy of this compound:
- Asthma Models :
- Dermatitis Models :
- Ischemic Stroke Models :
Summary of Research Findings
The following table summarizes key findings from various studies on this compound:
| Study Type | Model Description | Key Findings |
|---|---|---|
| In Vitro | Eosinophil Chemotaxis | IC50 = 86 nM (human); IC50 = 40 nM (murine) |
| In Vivo | Ovalbumin-induced asthma | Reduced IgE levels; 75% reduction in eosinophils |
| In Vivo | Contact Dermatitis | Significant antipruritic effects |
| In Vivo | Focal Ischemia | Reduced ischemic damage; decreased IL-1β and TNF-α |
Case Study 1: Asthma Induction
In a study where asthma was induced via ovalbumin sensitization, this compound was administered at different stages. Results indicated that the timing of administration influenced its efficacy; application during provocation was more effective than during sensitization .
Case Study 2: Neuroprotection
Chronic treatment with this compound post-focal ischemia demonstrated neuroprotective effects, including reduced microglial activation and improved neurological outcomes. These findings suggest that H4R antagonism may be beneficial in managing neuroinflammation following ischemic events .
Q & A
Q. How can researchers confirm the selectivity of JNJ-7777120 for the histamine H4 receptor (H4R) over other histamine receptor subtypes?
To validate selectivity, use radioligand binding assays with recombinant human H1R, H2R, H3R, and H4R. This compound exhibits a Ki of 4.5 nM for H4R and >1,000-fold selectivity over H1R/H2R/H3R . Functional assays (e.g., cAMP or calcium flux) in transfected cell lines further confirm subtype specificity. Cross-reactivity screening against 50+ unrelated GPCRs, ion channels, and enzymes is also recommended to exclude off-target effects .
Q. What experimental models are suitable for assessing this compound’s efficacy in vivo?
- Mast cell migration models : Measure histamine-induced chemotaxis in mouse bone marrow-derived mast cells (BMMCs) or tracheal mast cells .
- Zymosan-induced peritonitis : Quantify neutrophil infiltration in mice, a mast cell-dependent inflammation model where this compound shows significant inhibition .
- Itch response models : Evaluate scratching behavior in mice induced by compound 48/80 or fluorescein isothiocyanate (FITC), where H4R antagonism reduces pruritus .
Q. What are the solubility and stability considerations for this compound in preclinical studies?
this compound has poor aqueous solubility (<1 mg/mL) but dissolves well in DMSO (56 mg/mL). For in vivo dosing, prepare stock solutions in DMSO and dilute in saline or vehicle (e.g., 5% Tween-80). Stability: Store at -20°C (solid) or -80°C (DMSO solutions); avoid repeated freeze-thaw cycles. Shelf life: ≥1 year for solids, 6 months for solutions .
Advanced Research Questions
Q. How should researchers address contradictory data on this compound’s agonist/antagonist activity in different experimental systems?
this compound exhibits biased signaling depending on the cellular context. For example:
- Inverse agonism : Observed in osteosarcoma cell lines with constitutive H4R activity .
- Partial β-arrestin agonism : Activates β-arrestin-mediated pathways (e.g., MAPK) while antagonizing Gαi signaling . Methodological resolution : Use multiple assays (e.g., GTPγS binding for G-protein activity, β-arrestin recruitment assays) and compare results across species orthologs (human vs. rodent H4R) .
Q. What strategies mitigate species-specific discrepancies in this compound’s pharmacokinetics and efficacy?
- Bioavailability differences : Rats show 30% oral bioavailability vs. 100% in dogs. Adjust dosing regimens based on species-specific PK studies (e.g., half-life = 3 hours in both species) .
- Functional variability : Mouse/rat H4R may exhibit divergent ligand responses. Use humanized H4R transgenic models or validate findings with species-matched receptor constructs .
Q. How can adrenal toxicity observed in rats and dogs during chronic this compound administration inform translational research?
Adrenal cortical toxicity in rodents and dogs (e.g., vacuolation) highlights the need for longitudinal histopathology in preclinical trials. Monitor cortisol levels and adrenal gland weight changes. Consider alternative H4R antagonists (e.g., JNJ-39758979) with improved safety profiles, though these may still require vigilance for hematological adverse effects (e.g., neutropenia) .
Methodological Guidelines for Data Interpretation
- Bias analysis : When comparing in vitro and in vivo data, account for this compound’s β-arrestin bias, which may skew pathway-specific outcomes .
- Dose optimization : Use pharmacokinetic-pharmacodynamic (PK/PD) modeling to align in vitro IC50 values (e.g., 4.5 nM) with effective plasma concentrations in vivo .
- Contradictory inflammation results : Resolve pro-inflammatory vs. anti-inflammatory effects by profiling cytokine release (e.g., IL-12 suppression in monocytes vs. neutrophil inhibition in peritonitis) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
